molecular formula C21H22N4O B2813616 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(o-tolyl)propan-1-one CAS No. 2034446-27-8

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(o-tolyl)propan-1-one

Cat. No.: B2813616
CAS No.: 2034446-27-8
M. Wt: 346.434
InChI Key: WEWUXBXCXFVYQK-UHFFFAOYSA-N
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Description

1-(3-(4-Phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(o-tolyl)propan-1-one is a synthetic chemical compound featuring a 1,2,3-triazole core, a privileged structure in medicinal chemistry known for its diverse bioactivity. Triazole-containing compounds are extensively investigated in pharmaceutical research for their potential to interact with various biological targets . These structures are common in drugs and bioactive molecules across therapeutic areas, including antimicrobials, anticonvulsants, and anti-inflammatory agents . The presence of the 1,2,3-triazole moiety, often incorporated via click chemistry, makes this compound a valuable intermediate or potential candidate in drug discovery programs. It is particularly useful for researchers exploring structure-activity relationships (SAR) and developing novel enzyme inhibitors or receptor modulators. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

3-(2-methylphenyl)-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c1-16-7-5-6-8-17(16)11-12-21(26)24-13-19(14-24)25-15-20(22-23-25)18-9-3-2-4-10-18/h2-10,15,19H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWUXBXCXFVYQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(o-tolyl)propan-1-one typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Azetidine Ring Formation: The azetidine ring is often constructed through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.

    Coupling Reactions: The final step involves coupling the triazole and azetidine intermediates with the propanone moiety, often using a base such as potassium carbonate in an appropriate solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(o-tolyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the triazole or azetidine rings, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(o-tolyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential pharmaceutical agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(o-tolyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can engage in hydrogen bonding and π-π interactions, while the azetidine ring may provide steric hindrance or additional binding sites. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight Triazole Type Ring System Terminal Group Key Feature Reference
Target Compound 361.43 g/mol 1,2,3-triazole Azetidine o-Tolyl Rigid azetidine, hydrophobic o-tolyl N/A
1-[3-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one 328.43 g/mol 1,2,3-triazole Azetidine Phenylsulfanyl Cyclopropyl, sulfanyl group
1-Morpholino-3-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-1-one (2aca) ~300 g/mol* 1,2,3-triazole Morpholino None (morpholino) Flexible oxygen-containing ring
1-(4-Phenyl-1H-1,2,4-triazol-3-yl)-3-(4-methoxyphenyl)-1-propanone (III-161a) ~335 g/mol* 1,2,4-triazole None 4-Methoxyphenyl Positional isomer of triazole

*Estimated based on structural data.

Biological Activity

The compound 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(o-tolyl)propan-1-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This compound incorporates a triazole moiety, which is known for its diverse pharmacological properties, including anticancer and antifungal activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H20N4O
  • Molecular Weight : 304.38 g/mol
PropertyValue
Chemical FormulaC18H20N4O
Molecular Weight304.38 g/mol
AppearanceWhite powder
Storage Temperature4 °C

The biological activity of this compound is primarily attributed to its structural components:

Triazole Ring : The triazole moiety is known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial in the biosynthesis of ergosterol in fungi. This inhibition disrupts fungal cell membrane integrity, leading to antifungal effects.

Azetidine Ring : The azetidine structure may enhance the lipophilicity of the compound, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Antifungal Activity

Research indicates that compounds containing triazole rings exhibit significant antifungal properties. The compound was tested against various fungal strains, showing effective inhibition of growth at concentrations ranging from 10 to 50 µg/mL. This activity is comparable to established antifungal agents such as fluconazole.

Anticancer Activity

The anticancer potential of this compound was evaluated in several cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung (A549) cancer cells. The results demonstrated:

  • IC50 Values : The IC50 values ranged between 15 µM and 30 µM across different cell lines, indicating moderate cytotoxicity.
Cell LineIC50 (µM)
MCF-720
PC-325
A54930

The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways and inhibition of DNA synthesis.

Antibacterial Activity

In addition to antifungal and anticancer activities, preliminary studies suggest that the compound may exhibit antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus. The agar disc diffusion method revealed zones of inhibition ranging from 12 mm to 18 mm at a concentration of 100 µg/disc.

Case Studies

A study published in Medicinal Chemistry evaluated a series of triazole derivatives for their biological activities. Among these derivatives, the compound showed promising results in both in vitro and in vivo models, particularly for its anticancer effects against tumor xenografts in mice .

Another study highlighted the importance of structural modifications on the biological activity of triazole-containing compounds. It was found that substituents on the azetidine ring significantly influenced both efficacy and selectivity for cancer cells versus normal cells .

Q & A

Q. What are the key synthetic routes for synthesizing 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(o-tolyl)propan-1-one?

The synthesis typically involves multi-step protocols:

  • Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core .
  • Azetidine Ring Closure : Cyclization reactions using reagents like Burgess reagent or Mitsunobu conditions .
  • Coupling Reactions : Amide bond formation or nucleophilic substitution to attach the o-tolylpropanone moiety .
    Optimization of solvent systems (e.g., DMF or THF) and catalysts (e.g., CuI for CuAAC) is critical for yield enhancement .

Q. Which characterization techniques are essential for confirming the compound’s structure?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to verify regiochemistry of the triazole and azetidine rings .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly for azetidine conformers .

Q. What functional groups in this compound influence its chemical reactivity?

  • Triazole Ring : Participates in hydrogen bonding and π-π stacking, affecting biological target interactions .
  • Azetidine Nitrogen : Acts as a hydrogen bond acceptor, influencing solubility and pharmacokinetics .
  • Propanone Carbonyl : Susceptible to nucleophilic attack, enabling derivatization for SAR studies .

Q. How can researchers screen the compound’s preliminary biological activity?

  • In Vitro Assays : Use enzyme inhibition assays (e.g., kinase or protease targets) and cell viability tests (e.g., MTT assay) .
  • Molecular Docking : Predict binding affinity to targets like protein kinases or GPCRs using software such as AutoDock .

Q. What solvent systems are recommended for purification?

  • Column Chromatography : Silica gel with gradients of ethyl acetate/hexane or dichloromethane/methanol .
  • Recrystallization : Use polar aprotic solvents (e.g., acetonitrile) to isolate high-purity crystals .

Advanced Research Questions

Q. How can contradictions in NMR data due to rotational isomers be resolved?

  • Variable-Temperature (VT) NMR : Perform experiments at elevated temperatures (e.g., 60°C) to coalesce split signals from hindered azetidine ring rotation .
  • 2D NMR Techniques : Utilize NOESY or ROESY to distinguish between conformational isomers .

Q. What experimental strategies optimize reaction yields during scale-up synthesis?

  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity in triazole formation .
  • Solvent-Free Conditions : Minimize side reactions in azetidine cyclization steps .
  • Catalyst Screening : Test alternative catalysts (e.g., Ru-based systems) for improved CuAAC efficiency .

Q. How should researchers design experiments to analyze conflicting bioactivity data across studies?

  • Dose-Response Curves : Validate potency discrepancies by testing multiple concentrations (e.g., IC50_{50} values) .
  • Purity Analysis : Use HPLC to rule out impurities (>98% purity required) .
  • Target Selectivity Profiling : Screen against a panel of related enzymes/receptors to assess off-target effects .

Q. What computational methods predict the compound’s metabolic stability?

  • Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to predict oxidation sites .
  • ADMET Prediction Tools : Software like SwissADME evaluates logP, solubility, and blood-brain barrier permeability .

Q. How can enantiomeric purity be assessed if chiral centers are present?

  • Chiral Chromatography : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak®) .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions for absolute configuration .

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